5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide
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Overview
Description
5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide is a chemical compound with the molecular formula C₉H₁₂N₂O₃S₂ and a molecular weight of 260.34 g/mol . This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core, an acetyl group, and a sulfonamide group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the acetyl, sulfonamide, or thieno[3,2-c]pyridine moieties.
Scientific Research Applications
5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide can be compared with other similar compounds, such as:
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound has a similar thiazolo[5,4-c]pyridine core but differs in the functional groups attached to the core.
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide: This compound shares the thieno[3,2-c]pyridine core but lacks the acetyl group present in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c1-6(12)11-3-2-8-7(5-11)4-9(15-8)16(10,13)14/h4H,2-3,5H2,1H3,(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVSZWFFNFKVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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